molecular formula C5H5BrO2 B3357897 3-Bromo-5-methylfuran-2(5H)-one CAS No. 76311-90-5

3-Bromo-5-methylfuran-2(5H)-one

Cat. No.: B3357897
CAS No.: 76311-90-5
M. Wt: 177 g/mol
InChI Key: QBONKIWPMYSFGP-UHFFFAOYSA-N
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Description

3-Bromo-5-methylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a bromine atom attached to the third carbon and a methyl group attached to the fifth carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylfuran-2(5H)-one typically involves the bromination of 5-methylfuran-2(5H)-one. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furans depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylfuran-2(5H)-one involves its interaction with various molecular targets The bromine atom and the furan ring confer unique reactivity, allowing it to participate in a range of chemical reactions

Comparison with Similar Compounds

    3-Bromo-2-methylfuran: Similar structure but with the methyl group at the second position.

    5-Bromo-2-methylfuran: Similar structure but with the bromine atom at the fifth position.

    3-Chloro-5-methylfuran-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-5-methylfuran-2(5H)-one is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-bromo-2-methyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-3-2-4(6)5(7)8-3/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONKIWPMYSFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997679
Record name 3-Bromo-5-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76311-90-5
Record name 3-Bromo-5-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76311-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylfuran-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076311905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-methylfuran-2(5H)-one
Source EPA DSSTox
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Record name 3-bromo-5-methylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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